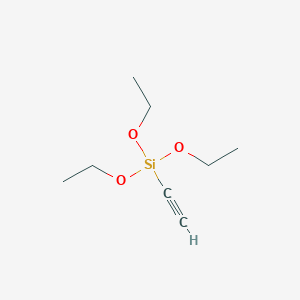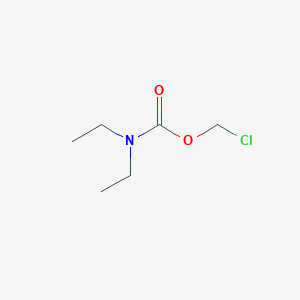
3,4-Diisopropylphenyl diphenyl phosphate
説明
The compound of interest, 3,4-Diisopropylphenyl diphenyl phosphate, is a derivative of aryl phosphate, which is a class of chemicals that includes various phosphate flame retardants and related substances. Aryl phosphates like diphenyl phosphate (DPHP) are widely used in industry and can be found in the indoor environment, often as a degradation product of other aryl phosphates or as an additive in various consumer products .
Synthesis Analysis
The synthesis of related organophosphate compounds typically involves multiple steps starting from halophenols. For instance, 4-halo functionalized 2,6-diisopropyl phenyl phosphates have been synthesized from corresponding 4-halophenols and characterized by analytical and spectroscopic methods . The synthesis process can yield compounds with extensive hydrogen bonding interactions, which can lead to unique solid-state structures .
Molecular Structure Analysis
The molecular structure of organophosphate compounds can be quite complex and is often determined using single-crystal X-ray diffraction studies. For example, the crystal structure of certain cation radicals derived from organophosphate compounds can exhibit temperature-dependent polymorphism and form columnar π-stacks with channels of anions at different temperatures . Similarly, metal-organic hybrids using diphenyl phosphate ligands have been synthesized, and their structures have been characterized to show various coordination structures and supramolecular architectures .
Chemical Reactions Analysis
Organophosphate compounds can undergo various chemical reactions, including Suzuki coupling, which can yield C–C bond-coupled products. These reactions can be used to create functionalized organophosphates that can serve as building blocks for more complex structures . Additionally, the presence of functional groups like formyl can lead to intermolecular hydrogen bonding, which can influence the formation of supramolecular assemblies .
Physical and Chemical Properties Analysis
The physical and chemical properties of organophosphate compounds are influenced by their molecular structure and the presence of functional groups. For instance, the presence of isopropyl groups can lead to the formation of isomorphous crystal structures and affect the compound's catalytic properties in reactions such as polymerization and oxidation inhibition . The presence of diphenyl phosphate in indoor dust indicates its stability and potential for human exposure through ingestion, inhalation, or dermal contact .
科学的研究の応用
Synthetic Strategies and Aggregation Behavior
Research has explored synthetic strategies for further-functionalized monoaryl phosphate primary building units, including those related to 3,4-Diisopropylphenyl diphenyl phosphate. These compounds exhibit unique solid-state aggregation behavior due to extensive hydrogen bonding interactions, forming tubular structures previously unknown among organophosphates and phosphonic acids. Such materials have potential applications in designing new materials with tailored properties for specific uses (Dar, Mallick, & Murugavel, 2015).
Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters
Another significant area of research is the metabolism of isopropylated and tert-butylated triarylphosphate esters, which include compounds structurally related to 3,4-Diisopropylphenyl diphenyl phosphate. These studies are crucial for understanding the biological fate of such compounds in human tissues, which is essential for assessing potential health risks and establishing biomarkers for exposure monitoring (Phillips et al., 2020).
Structural Diversity in Metal Phosphates
The structural diversity in metal phosphates bridged by organophosphate ligands, including those related to 3,4-Diisopropylphenyl diphenyl phosphate, has been extensively studied. These compounds form complex structures with metal ions, offering insights into the potential development of new materials with applications ranging from catalysis to materials science (Bhat & Murugavel, 2021).
Copper Organophosphates for DNA Cleavage and Cytotoxic Activity
Research into copper phosphate metalloligands has shown the potential for DNA cleavage and cytotoxic activity, suggesting applications in medicinal chemistry and cancer research. These studies indicate that compounds related to 3,4-Diisopropylphenyl diphenyl phosphate could be used to develop new therapeutic agents (Bhat, Maqbool, Dar, Hussain, & Murugavel, 2017).
特性
IUPAC Name |
[3,4-di(propan-2-yl)phenyl] diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-18(2)23-16-15-22(17-24(23)19(3)4)28-29(25,26-20-11-7-5-8-12-20)27-21-13-9-6-10-14-21/h5-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYONFZXYNCFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071191 | |
| Record name | 3,4-Diisopropylphenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diisopropylphenyl diphenyl phosphate | |
CAS RN |
68155-51-1 | |
| Record name | 3,4-Bis(1-methylethyl)phenyl diphenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68155-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, 3,4-bis(1-methylethyl)phenyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4-Diisopropylphenyl diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diisopropylphenyl diphenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
